molecular formula C8H11N5 B3367947 Bis-(1H-imidazol-2-ylmethyl)-amine CAS No. 201939-15-3

Bis-(1H-imidazol-2-ylmethyl)-amine

Cat. No.: B3367947
CAS No.: 201939-15-3
M. Wt: 177.21 g/mol
InChI Key: RCVIVMHARRVYSK-UHFFFAOYSA-N
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Description

Bis-(1H-imidazol-2-ylmethyl)-amine: is a chemical compound that features two imidazole rings attached to a central amine group Imidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological and chemical properties

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of imidazole with formaldehyde and subsequent reduction.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized conditions to ensure high yield and purity. This includes the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of imidazole derivatives.

  • Reduction: Reduction reactions can be used to modify the compound, potentially leading to the formation of new functional groups.

  • Substitution: Substitution reactions can introduce different substituents on the imidazole rings, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Imidazole derivatives with different oxidation states.

  • Reduction Products: Reduced forms of the compound with altered functional groups.

  • Substitution Products: Imidazole derivatives with various substituents.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, such as antimicrobial and anticancer activities. Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Bis-(1H-imidazol-2-ylmethyl)-amine exerts its effects involves its interaction with molecular targets and pathways. The imidazole rings can bind to specific enzymes or receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar structure but with a benzene ring instead of an amine group.

  • 1,2-Bis(imidazol-1-ylmethyl)benzene: Another related compound with a different arrangement of imidazole rings.

Uniqueness: Bis-(1H-imidazol-2-ylmethyl)-amine is unique due to its specific arrangement of imidazole rings and the central amine group, which can lead to distinct chemical and biological properties compared to similar compounds.

This compound , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1H-imidazol-2-yl)-N-(1H-imidazol-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-2-11-7(10-1)5-9-6-8-12-3-4-13-8/h1-4,9H,5-6H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVIVMHARRVYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)CNCC2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610634
Record name 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201939-15-3
Record name 1-(1H-Imidazol-2-yl)-N-[(1H-imidazol-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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